Rosmarinic Acid

Description

This compound has been reported in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.

A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMFZQKYFQNTF-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896987 | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.547 g/cu cm | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

20283-92-5, 537-15-5 | |

| Record name | Rosmarinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSMARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-175 °C | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Rosmarinic Acid: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid is a naturally occurring polyphenolic compound found in a variety of plants, particularly those belonging to the Lamiaceae (mint) family, such as rosemary, sage, and perilla. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Renowned for its antioxidant, anti-inflammatory, antiviral, and antimicrobial properties, this compound is a subject of extensive research in the fields of pharmacology, food science, and cosmetics.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its analysis.

Chemical Structure

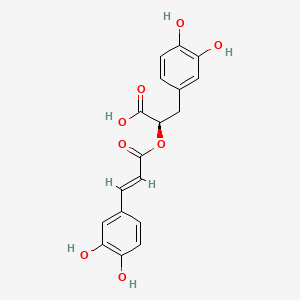

This compound is chemically known as (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid.[3] Its structure consists of two hydroxylated aromatic rings linked by an ester functional group. The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to its chemical reactivity and biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆O₈ | [3] |

| Molecular Weight | 360.31 g/mol | [4] |

| Appearance | Red-orange or white crystalline powder | [4],[5] |

| Melting Point | 171-175 °C | [4] |

| Solubility in Water | Slightly soluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [5] |

| pKa | ~3.6 (first acidic proton) | [3] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2).

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Protocol:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the calibrated pH electrode into the this compound solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve.[9]

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two main pathways originating from the amino acids L-phenylalanine and L-tyrosine. The key enzymes in this pathway are Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Tyrosine Aminotransferase (TAT), p-Hydroxyphenylpyruvate Reductase (HPPR), and this compound Synthase (RAS).[1][3][4]

Experimental Workflow: Extraction, Purification, and Quantification

A typical workflow for the analysis of this compound from a plant matrix involves extraction, purification, and quantification.

Extraction and Purification Protocol from Rosemary

This protocol describes a common method for extracting and purifying this compound from rosemary leaves.

Materials:

-

Dried and powdered rosemary leaves

-

70% (v/v) Ethanol in water

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Protocol:

-

Extraction: Macerate 10 g of powdered rosemary leaves with 100 mL of 70% ethanol at room temperature for 24 hours with occasional shaking.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

-

Liquid-Liquid Extraction (Purification): a. Suspend the crude extract in 50 mL of deionized water. b. Wash the aqueous suspension with 50 mL of hexane in a separatory funnel to remove nonpolar compounds. Discard the hexane layer. c. Extract the aqueous layer three times with 50 mL of ethyl acetate. d. Combine the ethyl acetate fractions.

-

Final Concentration: Evaporate the ethyl acetate under reduced pressure to yield a purified this compound-rich extract.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the accurate quantification of this compound.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

A typical gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV-Vis detector at 330 nm.

-

Column Temperature: 25-30 °C.[11]

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the purified extract in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound, along with detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this promising natural compound. The provided methodologies can be adapted and optimized for specific research needs and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The process of extracting this compound from rosemary extract. [greenskybio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. web.williams.edu [web.williams.edu]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Rosmarinic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring phenolic compound found in a variety of plant species, particularly within the Lamiaceae (mint) and Boraginaceae (borage) families. This potent antioxidant exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties, making it a compound of significant interest for the development of novel therapeutics. Understanding the intricate biosynthetic pathway of this compound at a molecular level is crucial for its targeted production and optimization in various plant systems and for harnessing its full therapeutic potential.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants. It details the enzymatic reactions, intermediate compounds, and regulatory mechanisms that govern its production. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biotechnology, and pharmacology.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a fascinating example of metabolic convergence, where two distinct pathways, originating from the amino acids L-phenylalanine and L-tyrosine, converge to produce the final molecule.[1][2][3]

The Phenylpropanoid Pathway (from L-Phenylalanine)

This pathway provides the caffeoyl-CoA moiety of this compound.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4] This is a critical regulatory point, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites.

-

Step 2: Cinnamate-4-Hydroxylase (C4H) trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[4]

-

Step 3: 4-Coumarate-CoA Ligase (4CL) Finally, 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12) activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, the activated acyl donor for the final condensation step.[4]

The Tyrosine-Derived Pathway

This pathway synthesizes the 3,4-dihydroxyphenyllactic acid portion of this compound.

-

Step 1: Tyrosine Aminotransferase (TAT) The pathway begins with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by Tyrosine Aminotransferase (TAT; EC 2.6.1.5).[2][3]

-

Step 2: Hydroxyphenylpyruvate Reductase (HPPR) 4-Hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxyphenylpyruvate Reductase (HPPR; EC 1.1.1.237).[2][3]

Convergence and Final Steps

-

Step 3: this compound Synthase (RAS) The two pathways converge at the reaction catalyzed by this compound Synthase (RAS; EC 2.3.1.140). This enzyme facilitates the esterification of 4-hydroxyphenyllactic acid with p-coumaroyl-CoA to produce 4-coumaroyl-4'-hydroxyphenyllactate.[5]

-

Step 4: Hydroxylation by Cytochrome P450 Enzymes The final steps involve two hydroxylation reactions on the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactate. These reactions are catalyzed by specific cytochrome P450-dependent monooxygenases, such as CYP98A14, to introduce hydroxyl groups at the 3 and 3' positions, ultimately yielding this compound.[2]

Visualization of the Biosynthetic Pathway

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive data from a single species under identical conditions is limited, the following table summarizes available kinetic parameters for key enzymes in the this compound biosynthesis pathway from Salvia miltiorrhiza.

| Enzyme | Substrate | Km (µM) | Vmax | Reference |

| SmRAS1 | Caffeoyl-CoA | 18 | - | [6] |

| 3,4-Dihydroxyphenyllactic acid | 1647 | - | [6] |

Note: "-" indicates that the value was not reported in the cited source. Kinetic parameters can vary significantly depending on the plant species, tissue type, and experimental conditions.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to various developmental and environmental cues. Elicitors such as jasmonates and salicylic acid are known to significantly induce the expression of genes encoding biosynthetic enzymes, leading to enhanced accumulation of this compound.[1]

This regulation is mediated by a complex signaling network involving transcription factors. For instance, in Salvia miltiorrhiza, several transcription factors, including those from the MYB and WRKY families, have been identified as regulators of the this compound biosynthetic pathway.[5]

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

a. Enzyme Extraction:

-

Homogenize 100 mg of fresh plant tissue in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

b. Assay Mixture:

-

1.0 mL of 50 mM Tris-HCl buffer (pH 8.8)

-

0.5 mL of 20 mM L-phenylalanine

-

0.5 mL of crude enzyme extract

c. Procedure:

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance at 290 nm against a blank (reaction mixture without L-phenylalanine).

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.

Tyrosine Aminotransferase (TAT) Activity Assay

This assay measures the transamination of L-tyrosine.

a. Enzyme Extraction:

-

Homogenize plant tissue in an appropriate extraction buffer.

-

Centrifuge to obtain the crude enzyme extract.

b. Assay Mixture:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 mM L-tyrosine

-

10 mM α-ketoglutarate

-

0.1 mM pyridoxal-5'-phosphate

-

Crude enzyme extract

c. Procedure:

-

Incubate the reaction mixture at 30°C.

-

The product, 4-hydroxyphenylpyruvate, can be quantified by various methods, including HPLC or by a coupled enzymatic assay.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This assay measures the formation of p-coumaroyl-CoA.

a. Enzyme Extraction:

-

Extract the enzyme from plant tissue using a suitable buffer.

-

Partially purify the extract if necessary.

b. Assay Mixture:

-

200 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl₂

-

10 mM ATP

-

0.2 mM p-coumaric acid

-

0.2 mM Coenzyme A

-

Enzyme extract

c. Procedure:

-

Incubate the mixture at 30°C.

-

Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.

This compound Synthase (RAS) Activity Assay

This assay quantifies the formation of this compound or its precursors.

a. Enzyme Extraction:

-

Extract and partially purify the enzyme from plant cell cultures or tissues known to produce this compound.

b. Assay Mixture:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

Substrates: p-coumaroyl-CoA and 4-hydroxyphenyllactic acid (or caffeoyl-CoA and 3,4-dihydroxyphenyllactic acid for direct RA synthesis).

-

Enzyme extract.

c. Procedure:

-

Incubate the reaction at 30°C.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC to quantify the amount of this compound or its immediate precursor formed.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the conversion of cinnamic acid to p-coumaric acid.

a. Microsome Preparation:

-

C4H is a membrane-bound enzyme, requiring the isolation of microsomes from plant tissue.

-

Homogenize tissue in a suitable buffer and perform differential centrifugation to pellet the microsomal fraction.

b. Assay Mixture:

-

50 mM potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

Microsomal preparation

-

Substrate: trans-cinnamic acid

c. Procedure:

-

Incubate the reaction at 30°C.

-

Stop the reaction and extract the product, p-coumaric acid.

-

Quantify the product using HPLC.

HPLC Quantification of this compound

a. Sample Preparation:

-

Extract this compound from dried plant material using a solvent such as methanol or ethanol.

-

Filter the extract before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).

-

Detection: UV detector at 330 nm.

-

Quantification: Use a standard curve of authentic this compound.

Experimental Workflow: Gene Cloning and Expression Analysis

The identification and characterization of genes involved in the this compound biosynthetic pathway are essential for metabolic engineering efforts. A typical workflow for this process is outlined below.

Conclusion

The biosynthesis of this compound is a well-characterized pathway that serves as a model for understanding the production of complex phenolic compounds in plants. The convergence of the phenylpropanoid and tyrosine-derived pathways, orchestrated by a series of specific enzymes, highlights the metabolic ingenuity of plants. Further research into the regulatory networks governing this pathway, particularly the role of transcription factors and signaling molecules, will be instrumental in developing strategies for the enhanced production of this valuable medicinal compound. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals to advance our understanding and application of this compound.

References

- 1. The c4h, tat, hppr and hppd Genes Prompted Engineering of this compound Biosynthetic Pathway in Salvia miltiorrhiza Hairy Root Cultures | PLOS One [journals.plos.org]

- 2. Proposed biosynthesis pathway of hydrophilic phenolic acids in Salvia miltiorrhiza. The proposed enzymes involved are as follows: TAT, tyrosine aminotransferase; HPPR, 4-hydroxyphenylpyruvate reductase; RAS, this compound synthase, hydroxycinnamoyl-CoA: hydroxyphenyllactatehy-droxycinnamoyltransferase; PAL, phenylalanine ammonia-lyase; C4H, cinnamic acid 4-hydroxylase; 4CL, 4-coumaric acid CoA-ligase. The double arrows before this compound indicate that it is not formed by a one-step reaction. A dotted arrow indicates that a reaction is unclear and the enzyme involved in that step has not been identified [cjnmcpu.com]

- 3. The c4h, tat, hppr and hppd Genes Prompted Engineering of this compound Biosynthetic Pathway in Salvia miltiorrhiza Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of tanshinones from Salvia miltiorrhiza on CYP2C19 activity in human liver microsomes: enzyme kinetic and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosmarinic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae family plants such as rosemary (Rosmarinus officinalis), has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its therapeutic effects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Antioxidant Mechanisms of this compound

This compound's antioxidant activity is attributed to its chemical structure, which enables it to act as a potent free radical scavenger and a modulator of endogenous antioxidant defense systems.[2] Its catechol groups are crucial for donating hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

Direct Radical Scavenging Activity

This compound has been demonstrated to effectively scavenge various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound enhances the body's innate antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[3][4]

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory effects of this compound are multifaceted, involving the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[5] It can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[6] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also critically involved in the inflammatory response. This compound has been demonstrated to attenuate the phosphorylation of these key MAPK proteins.[8][9] By inhibiting the activation of JNK and p38, this compound can suppress the expression of various inflammatory mediators.[8][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the antioxidant and anti-inflammatory efficacy of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Model System | Concentration of this compound | Effect | Reference |

| DPPH Radical Scavenging | Chemical Assay | 100 µg/mL | >95% inhibition | [2] |

| H2O2 Scavenging | Chemical Assay | 100 µg/ml | 87.83% inhibition | [2] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Model System | Inducer | Concentration of this compound | Measured Parameter | % Inhibition / Fold Change | Reference |

| Rat A7r5 aortic smooth muscle cells | LPS | 10-25 μM | TNFα, IL-8, iNOS mRNA expression | Significant inhibition | [6] |

| Rat articular chondrocytes | IL-1β | Not specified | NO and PGE2 production | Significant downregulation | [10] |

| Human dermal fibroblasts | TNF-α | Not specified | CCL11 and CCR3 expression | Attenuated | [6] |

| Mouse mammary epithelial cells | LPS | Dose-dependent | TNF-α, IL-1β, IL-6 expression | Decreased | [11] |

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inducer | This compound Dose | Measured Parameter | Effect | Reference |

| Mice | LPS-induced mastitis | Dose-dependent | TNF-α, IL-1β, IL-6 levels | Reduced | [11] |

| Rats | Carrageenan-induced paw edema | 40 mg kg−1 | Paw edema | Attenuated | [12] |

| Mice | LPS-induced acute lung injury | 5, 10, or 20 mg/kg | TNF-α, IL-6, and IL-1β production | Significantly decreased | [13] |

| Mice | CCl4-induced liver injury | 10, 20, and 40 mg/kg bw | Hepatic TNF-α, IL-6, and IL-8 levels | Significantly suppressed | [14] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound Antagonizes Activator Protein-1–Dependent Activation of Cyclooxygenase-2 Expression in Human Cancer and Nonmalignant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. elkbiotech.com [elkbiotech.com]

- 10. zen-bio.com [zen-bio.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. Natural compound this compound displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.6. Determination of Serum Activities of Superoxide Dismutase and Catalase [bio-protocol.org]

The In Vitro Anticancer Properties of Rosmarinic Acid: A Technical Guide

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various herbs of the Lamiaceae family such as rosemary, basil, and mint, has garnered significant scientific attention for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its mechanisms of action, modulation of key signaling pathways, and the experimental methodologies used to elucidate these properties. The content is tailored for researchers, scientists, and drug development professionals in the field of oncology.

Cytotoxic and Antiproliferative Effects

This compound has demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines in a dose- and time-dependent manner.[4][5] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of RA required to inhibit the growth of 50% of the cancer cell population.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Breast Cancer | MDA-MB-231 (TNBC) | 321.75 | Not Specified | [4] |

| MDA-MB-231 (TNBC) | 134.5 | 72 | [4] | |

| MDA-MB-231 (TNBC) | 88.0 | 96 | [4] | |

| MDA-MB-468 (TNBC) | 340.45 | Not Specified | [4] | |

| MDA-MB-468 (TNBC) | 128.0 | 72 | [4] | |

| MDA-MB-468 (TNBC) | 64.28 | 96 | [4] | |

| Liver Cancer | Hep-G2 | 14 | Not Specified | [6] |

| Ovarian Cancer | OVCAR3 | 437.6 | 72 | [7][8] |

| Prostate Cancer | PC3 | 235.8 (85 µg/ml) | 24 | [9] |

| PC3 | 163.7 (59 µg/ml) | 48 | [9] | |

| LNCaP | 283.0 (102 µg/ml) | 24 | [9] | |

| LNCaP | 177.6 (64 µg/ml) | 48 | [9] | |

| Glioblastoma | U87 (Methyl Rosmarinate) | 9.8 | 72 | [10] |

| T98 (Methyl Rosmarinate) | 13 | 72 | [10] |

Note: TNBC stands for Triple-Negative Breast Cancer. IC50 values for prostate cancer were converted from µg/ml to µM for consistency, using a molar mass of 360.31 g/mol for this compound.

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting cancer cell metastasis and angiogenesis.

Induction of Apoptosis

A primary mechanism of RA's anticancer activity is the induction of apoptosis. This is achieved by modulating the expression of key apoptosis-related proteins. Studies consistently show that RA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant for initiating the apoptotic cascade.[6][9][11] This shift in balance triggers the activation of executioner caspases, such as caspase-3 and caspase-9, leading to the characteristic biochemical and morphological changes of apoptosis, including DNA fragmentation and chromatin condensation.[6][11][12]

In triple-negative breast cancer (TNBC) cells, RA has been shown to upregulate the expression of various apoptosis-involved genes, including harakiri (HRK), tumor necrosis factor receptor superfamily 25 (TNFRSF25), and BCL-2 interacting protein 3 (BNIP3) in MDA-MB-231 cells, and TNF, GADD45A, and BNIP3 in MDA-MB-468 cells.[5][13]

Cell Cycle Arrest

This compound has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell line. For instance, in MDA-MB-231 TNBC cells, RA causes cell cycle arrest at the G0/G1 phase.[5][13] In contrast, it induces an S-phase arrest in MDA-MB-468 cells.[5][13] This cell-specific activity suggests that RA interacts with different cell cycle regulatory proteins. The upregulation of Growth Arrest and DNA Damage-inducible 45 Alpha (GADD45A) in MDA-MB-468 cells is believed to mediate the observed S-phase arrest and subsequent apoptosis.[13]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical for tumor progression and are key targets for cancer therapy. This compound has shown significant potential in inhibiting these processes in vitro.

-

Inhibition of Migration and Invasion: RA effectively inhibits the migration and invasion of various cancer cells, including liver and breast cancer.[1][6] This is largely attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][11][12] These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion.

-

Anti-Angiogenesis: this compound inhibits several key steps of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. It has been shown to inhibit the proliferation, migration, adhesion, and tube formation of human umbilical vein endothelial cells (HUVEC).[14][15] This anti-angiogenic effect is linked to its ability to reduce intracellular reactive oxygen species (ROS), which in turn inhibits ROS-associated vascular endothelial growth factor (VEGF) expression and interleukin-8 (IL-8) release.[14]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with several critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.

PI3K/Akt/NF-κB Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. Downstream of this pathway, the transcription factor Nuclear Factor-kappa B (NF-κB) plays a vital role in inflammation, immunity, and cancer progression. This compound has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in hepatocellular carcinoma cells (HepG2).[11][12] Treatment with RA dramatically decreases the protein expression of PI3K, phosphorylated Akt (p-Akt), and NF-κB, leading to the suppression of NF-κB target genes like cyclin D1 and MYC, which are involved in cell proliferation.[11][12][16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound/ Blue Light Combination Treatment Inhibits Head and Neck Squamous Cell Carcinoma In Vitro | Anticancer Research [ar.iiarjournals.org]

- 3. The Role of this compound in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbuon.com [jbuon.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Enhancing the anticancer effects of this compound in PC3 and LNCaP prostate cancer cells using titanium oxide and selenium-doped graphene oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antineoplastic Activity of Methyl rosmarinate in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. This compound Induces Proliferation Suppression of Hepatoma Cells Associated with NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound inhibits angiogenesis and its mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Neuroprotective Potential of Rosmarinic Acid in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae herbs such as rosemary, lemon balm, and perilla, has emerged as a promising therapeutic agent for a spectrum of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, encompassing potent antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development.[2][3] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of molecular pathways, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis, which are common pathological hallmarks of neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease.[1][2]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[4] this compound has demonstrated significant antioxidant capabilities by directly scavenging free radicals and by activating endogenous antioxidant pathways.[4]

One of the key pathways modulated by RA is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[5][6] Under conditions of oxidative stress, RA promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of several antioxidant enzymes, including HO-1.[6] This enhances the cellular defense against oxidative damage.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative diseases.[7] this compound has been shown to attenuate neuroinflammatory responses by inhibiting key inflammatory signaling pathways.

A primary target of RA is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] RA can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] By inhibiting NF-κB, this compound effectively dampens the inflammatory cascade in the brain. Furthermore, RA has been shown to inhibit the HMGB1/TLR4/NF-κB signaling pathway, further contributing to its anti-inflammatory effects in models of Parkinson's disease.[7]

Anti-apoptotic Properties

Apoptosis, or programmed cell death, is a major contributor to the neuronal loss observed in neurodegenerative conditions. This compound has been shown to protect neurons from apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins.[9]

RA can influence the Bcl-2 family of proteins , which are critical regulators of apoptosis. It has been observed to suppress the expression of the pro-apoptotic protein Bax and upregulate the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell survival.[9][10] Additionally, RA has been shown to modulate the PI3K/Akt signaling pathway , a crucial pathway for promoting cell survival and inhibiting apoptosis.[9][11]

Efficacy in Neurodegenerative Disease Models

The neuroprotective effects of this compound have been demonstrated in various in vitro and in vivo models of neurodegenerative diseases.

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-β (Aβ) and tau protein, two key pathological hallmarks of the disease.[12][13] Preclinical studies have reported that RA can improve cognitive performance and reduce amyloid plaque deposition in animal models.[12][14] It has also been found to suppress tau phosphorylation by downregulating the JNK signaling pathway.[12]

Parkinson's Disease

In models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons from degeneration.[15][16] It has been shown to reduce motor impairments and inhibit the activation of microglia in the substantia nigra.[7][15] The protective effects of RA in PD models are attributed to its ability to alleviate mitochondrial damage and suppress the mitochondrial unfolded protein response (mtUPR).[15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Insult | RA Concentration | Outcome | Reference |

| SH-SY5Y | MPP+ (400 μM) | 20, 40, 80 μM | Increased cell viability in a dose-dependent manner. | [15] |

| SH-SY5Y | Rotenone | Not specified | Reduced cell apoptosis and restored normal cell morphology. | [17] |

| SH-SY5Y | H2O2 | Not specified | Significantly attenuated ROS generation and apoptotic cell death. | [9] |

| Cerebellar Granule Neurons | Nitrosative Stress (SNP) | 50, 100 μM | Significantly reduced apoptotic cell death. | [18][19] |

| Cerebellar Granule Neurons | Excitotoxicity (Glutamate/Glycine) | Not specified | Protective against excitotoxicity. | [18] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease Model | RA Dosage | Outcome | Reference |

| C57BL/6 Mice | MPTP-induced Parkinson's Disease | 40, 60, 80 mg/kg | Reduced dopaminergic neuronal loss in the substantia nigra. | [15][16] |

| CD-1 Mice | Ischemic Stroke (MCAO) | 10, 20, 40 mg/kg | Improved neurological function and reduced infarct volume. | [11] |

| 3xTg-AD Mice | Alzheimer's Disease | Not specified | Inhibited Aβ and phosphorylated tau accumulation, and improved cognitive function. | [12] |

| Rat | Spinal Cord Injury | Not specified | Improved locomotor recovery and mitigated neurological deficit. | [20] |

Key Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the neuroprotective effects of this compound.

In Vitro Model of Parkinson's Disease (MPP+ induced toxicity in SH-SY5Y cells)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 20, 40, 80 μM) for a specified duration (e.g., 2 hours) before being exposed to the neurotoxin MPP+ (400 μM) for 24 hours to induce a Parkinson's-like pathology.[15]

-

Analysis:

-

Cell Viability: Assessed using assays such as MTT or CCK-8 to quantify the protective effect of RA against MPP+-induced cell death.[15]

-

Oxidative Stress: Measured by detecting intracellular ROS levels using fluorescent probes like DCFH-DA.[15]

-

Apoptosis: Evaluated through techniques like TUNEL staining or flow cytometry using Annexin V/PI staining.

-

Western Blotting: Used to analyze the expression levels of key proteins involved in signaling pathways such as Nrf2, HO-1, NF-κB, Bcl-2, and Bax.[15]

-

In Vivo Model of Parkinson's Disease (MPTP-induced neurodegeneration in mice)

-

Animals: Male C57BL/6 mice were used.[15]

-

Treatment: Mice were pre-treated with this compound (e.g., 40, 60, 80 mg/kg, intraperitoneally) for a specific period (e.g., 7 days) before the induction of Parkinsonism. The PD model was established by intraperitoneal injection of MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).[15]

-

Behavioral Analysis: Motor function was assessed using tests like the rotarod test or the pole test to evaluate the therapeutic effect of RA on motor deficits.[15]

-

Histological Analysis: Brains were collected, and sections of the substantia nigra were stained with tyrosine hydroxylase (TH) antibody to quantify the number of dopaminergic neurons and assess the extent of neuroprotection.[15]

-

Biochemical Analysis: Brain tissues were homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound Activation of the Nrf2/HO-1 Pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Anti-apoptotic Mechanism of this compound via PI3K/Akt Pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through multiple signaling pathways underscores its promise. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on:

-

Clinical Trials: While preclinical evidence is robust, there is a lack of large-scale, randomized controlled trials in humans to conclusively demonstrate the efficacy and safety of this compound for neurodegenerative diseases.[14]

-

Bioavailability and Delivery: this compound has poor bioavailability, which may limit its therapeutic efficacy.[21] The development of novel drug delivery systems, such as nanotechnology-based carriers, could enhance its ability to cross the blood-brain barrier and reach its target sites in the central nervous system.[21]

-

Long-term Efficacy and Safety: Further long-term studies are needed to fully understand the chronic effects and safety profile of this compound administration.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of neuroprotective offerings by this compound against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. restorativemedicine.org [restorativemedicine.org]

- 5. This compound up-regulates the noise-activated Nrf2/HO-1 pathway and protects against noise-induced injury in rat cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Mitigates Lipopolysaccharide-Induced Neuroinflammatory Responses through the Inhibition of TLR4 and CD14 Expression and NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects human dopaminergic neuronal cells against hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppresses tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Frontiers | this compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response [frontiersin.org]

- 16. This compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons [mdpi.com]

- 19. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. app.scientifiq.ai [app.scientifiq.ai]

The Antiviral Potential of Rosmarinic Acid: A Technical Guide for Researchers

An in-depth exploration of the antiviral mechanisms and therapeutic promise of rosmarinic acid against a spectrum of viral pathogens, providing researchers, scientists, and drug development professionals with a comprehensive overview of its activity, experimental validation, and underlying molecular pathways.

This compound (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, sage, and mint, has garnered significant scientific attention for its diverse pharmacological properties, including its potent antiviral effects. Extensive in vitro and in vivo studies have demonstrated the ability of this compound to inhibit the replication of a wide array of viruses, positioning it as a promising candidate for the development of novel antiviral therapeutics. This technical guide synthesizes the current scientific literature on the antiviral activity of this compound against specific viruses, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular mechanisms involved.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against various viruses using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values, collated from multiple studies, are summarized below to provide a comparative overview of its potency.

| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 | Therapeutic Index (SI) | Reference |

| Flaviviridae | Japanese Encephalitis Virus (JEV) | Not Specified | Vero cells | ~5.8 µg/mL (IC50) | Not Specified | [1] |

| Orthomyxoviridae | Influenza A Virus (H1N1pdm09 strains) | Cytopathic Effect Assay | MDCK cells | 7.60 - 70.57 µM (EC50) | Not Specified | [2] |

| Togaviridae | Chikungunya Virus (CHIKV) | Not Specified | 293T cells | 60 µM (inhibited 50% proliferation) | Not Specified | [3][4][5] |

| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 cells | 25.47 ng/µL (IC50) | Not Specified | [6] |

| Coronaviridae | SARS-CoV-2 Mpro | Enzyme Inhibition Assay | Cell-free | 6.84 µM (IC50) | Not Specified | [7] |

| Picornaviridae | Enterovirus 71 (EV71) | MTT Assay | Human rhabdomyosarcoma cells | 4.33 ± 0.18 µM (IC50) | 340 | [8][9] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Vero cells | 30 µg/mL (55% inhibition) | Not Specified | [10][11][12] |

| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | Vero cells | 40 µg/mL (65% inhibition) | Not Specified | [10][11][12] |

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) Integrase | Enzyme Inhibition Assay | Cell-free | Submicromolar (for nitro- and dinitrorosmarinic acids) | Not Specified | [13] |

Detailed Experimental Protocols

The evaluation of this compound's antiviral activity involves a range of standard virological and molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral infectivity.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in multi-well plates.

-

Virus Preparation: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 45 plaque-forming units/well) in the presence or absence of varying concentrations of this compound.[14]

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[2][14]

-

Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.3% agarose) with or without the test concentrations of this compound.[14]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction in treated wells compared to untreated controls is calculated to determine the inhibitory concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced damage.

-

Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

-

Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) and simultaneously treat with serial dilutions of this compound.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

Quantification of Cell Viability: Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the concentration of this compound that protects 50% of the cells from CPE (EC50) is calculated.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to quantify the effect of this compound on viral RNA or DNA synthesis.

-

Infection and Treatment: Infect cells with the virus in the presence or absence of this compound.

-

RNA/DNA Extraction: At various time points post-infection, extract total RNA or DNA from the cells.

-

Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene.

-

Data Analysis: Quantify the viral nucleic acid levels relative to a housekeeping gene and compare the levels in treated versus untreated samples.

Western Blot Analysis

This technique is used to assess the impact of this compound on the expression of viral proteins.

-

Infection and Treatment: Treat virus-infected cells with this compound.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to viral proteins, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.[15]

Visualization of Antiviral Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its antiviral activity.

Caption: General workflow for in vitro evaluation of this compound's antiviral activity.

Caption: this compound inhibits Influenza A virus by downregulating AKT and GSK3β signaling.[16]

Caption: this compound mitigates JEV-induced inflammation by downregulating RIG-I and p62.[17]

Caption: this compound suppresses Chikungunya virus proliferation by modulating the IL-17 signaling pathway.[3][4][5]

Conclusion

This compound demonstrates a broad-spectrum antiviral activity against a diverse range of viruses, including those of significant public health concern. Its mechanisms of action are multifaceted, involving the inhibition of viral entry, replication, and protein synthesis, as well as the modulation of host inflammatory responses. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. The visualization of its molecular targets and signaling pathways offers valuable insights for the rational design of novel antiviral drugs. Continued investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to translate these promising preclinical findings into effective clinical applications.

References

- 1. Current Advances in Japanese Encephalitis Virus Drug Development [mdpi.com]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. Frontiers | Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway [frontiersin.org]

- 4. Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the antiviral potential of this compound against chikungunya virus via IL-17 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-SARS-CoV-2 activities of tanshinone IIA, carnosic acid, this compound, salvianolic acid, baicalein, and glycyrrhetinic acid between computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05268C [pubs.rsc.org]

- 7. Discovery of Polyphenolic Natural Products as SARS-CoV-2 Mpro Inhibitors for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the virucidal effects of this compound against enterovirus 71 infection via in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential antiviral agents of Rosmarinus officinalis extract against herpes viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential antiviral agents of Rosmarinus officinalis extract against herpes viruses 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reaction of this compound with nitrite ions in acidic conditions: discovery of nitro- and dinitrorosmarinic acids as new anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral and Anti-Inflammatory Effects of this compound in an Experimental Murine Model of Japanese Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound interferes with influenza virus A entry and replication by decreasing GSK3β and phosphorylated AKT expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Rosmarinic Acid: A Promising Phytochemical for the Management of Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of metabolic dysregulations, including insulin resistance, dyslipidemia, hypertension, and central obesity, that collectively elevate the risk of developing type 2 diabetes mellitus and cardiovascular disease. Rosmarinic acid (RA), a naturally occurring polyphenolic compound predominantly found in plants of the Lamiaceae family, such as rosemary, lemon balm, and mint, has garnered significant scientific interest for its potential therapeutic effects against metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound in managing metabolic syndrome, with a focus on its impact on key signaling pathways, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Mechanisms of Action in Glucose Metabolism

This compound has been demonstrated to improve glucose homeostasis through multiple mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism.[3][4]

Activation of the AMPK Signaling Pathway

In skeletal muscle cells, RA treatment leads to a significant increase in the phosphorylation of AMPK at Threonine 172, a marker of its activation.[4][5] This activation is comparable to the effects of metformin, a first-line antidiabetic drug.[4] The activation of AMPK by RA initiates a cascade of downstream events that collectively enhance glucose uptake and utilization. One key target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to increased fatty acid oxidation.[5]

Enhancement of GLUT4 Translocation and Glucose Uptake

A critical consequence of AMPK activation by this compound is the increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells.[5][6][7] This process is essential for insulin-stimulated glucose uptake. Studies have shown that RA treatment can restore insulin-stimulated GLUT4 translocation in muscle cells rendered insulin-resistant by exposure to high levels of free fatty acids like palmitate.[5][6] Consequently, RA significantly increases glucose uptake in these cells, counteracting the effects of insulin resistance.[5][6]

Attenuation of Insulin Resistance

This compound directly addresses the molecular underpinnings of insulin resistance. In models of free fatty acid-induced insulin resistance, RA has been shown to prevent the inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[5][6] Furthermore, RA treatment reduces the activation of mTOR and p70S6K, kinases that are implicated in the development of insulin resistance.[6] By mitigating these negative regulatory signals, RA helps to restore the normal insulin signaling cascade, leading to improved insulin sensitivity.[5][6]

Role in Lipid Metabolism and Dyslipidemia

This compound exhibits beneficial effects on lipid metabolism, addressing the dyslipidemia characteristic of metabolic syndrome.[8][9] Its actions are mediated through the regulation of lipid metabolism pathways and the promotion of reverse cholesterol transport.

Modulation of Lipid Metabolism

In animal models of diet-induced obesity, oral administration of this compound has been shown to significantly reduce body weight, plasma total cholesterol, and triglyceride levels.[8] Mechanistically, RA activates AMPK in the liver, which in turn increases the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid β-oxidation.[8] This enhancement of fatty acid oxidation contributes to the reduction of lipid accumulation in the liver.[8]

Enhancement of Reverse Cholesterol Transport

This compound has been found to promote reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[8] It achieves this by increasing the expression of key receptors in the liver, including the scavenger receptor B type 1 (SR-B1) and the low-density lipoprotein receptor (LDL-R), which are involved in the uptake of cholesterol from circulation.[8]

Anti-inflammatory and Antioxidant Properties

Chronic low-grade inflammation and oxidative stress are key pathophysiological features of metabolic syndrome. This compound possesses potent anti-inflammatory and antioxidant properties that contribute to its therapeutic potential.[10][11]

Anti-inflammatory Effects

This compound has been shown to reduce the serum levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and C-reactive protein (CRP) in animal models of metabolic syndrome.[10][12][13] One of the underlying mechanisms for its anti-inflammatory action is the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[12][13] Activation of PPARγ by RA leads to the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.[12][13]

Antioxidant Effects

This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[14] In vivo studies have shown that RA administration can increase the concentration of reduced glutathione (GSH), a major non-enzymatic antioxidant, and decrease the levels of advanced oxidation protein products (AOPPs), a marker of oxidative damage.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound on metabolic syndrome-related parameters.

Table 1: In Vitro Effects of this compound on Glucose Metabolism

| Parameter | Cell Line | RA Concentration | Effect | Reference |

| Glucose Uptake | L6 myotubes | 5 µM | Increased to 186% of control | [4] |

| Insulin-stimulated Glucose Uptake (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Restored to 184% of control | [5] |

| AMPK Phosphorylation (Thr172) | L6 myotubes | 5 µM | Increased to 252.8% of control | [5] |

| Akt Phosphorylation (Ser473) (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Restored insulin-stimulated phosphorylation | [5] |

| IRS-1 Serine Phosphorylation (Ser307 & Ser636/639) (in palmitate-induced insulin resistance) | L6 myotubes | 5 µM | Prevented the increase | [16] |

Table 2: In Vivo Effects of this compound on Metabolic Parameters

| Parameter | Animal Model | RA Dosage | Duration | Effect | Reference |

| Blood Glucose | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |

| Plasma Total Cholesterol | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |

| Plasma Triglycerides | High-fat diet-fed mice | 50 & 100 mg/kg/day (oral) | 8 weeks | Significantly decreased | [8] |

| HOMA-IR | Ovariectomized rats | 10 & 50 mg/kg/day (oral) | 28 days | Significantly decreased | [15] |

| Systolic Blood Pressure | Prague hereditary hypertriacylglycerolaemic rats with HFFD | 100 mg/kg/day (oral) | 3 weeks | Significantly decreased | [10] |

| Serum IL-1β | Prague hereditary hypertriacylglycerolaemic rats with HFFD | 100 mg/kg/day (oral) | 3 weeks | Significantly decreased | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Palmitate-Induced Insulin Resistance Model

-

Cell Line: L6 rat skeletal muscle myotubes.

-

Induction of Insulin Resistance: Myotubes are incubated with 0.2 mM palmitate complexed to bovine serum albumin (BSA) for 16 hours.[5][16]

-

This compound Treatment: Cells are co-treated with 5 µM this compound during the palmitate incubation period.[5]

-

Insulin Stimulation: Following treatment, cells are stimulated with 100 nM insulin for 30 minutes.[5]

-

Endpoint Assays:

-

Western Blotting: To assess the phosphorylation status of key signaling proteins such as IRS-1, Akt, AMPK, mTOR, and p70S6K.[5][16]

-

Glucose Uptake Assay: Using 2-deoxy-D-[³H]glucose to measure the rate of glucose transport into the cells.[5]

-

GLUT4 Translocation Assay: Employing cells overexpressing myc-tagged GLUT4, with the amount of GLUT4 at the plasma membrane quantified by an antibody-coupled colorimetric assay.[5]

-

In Vivo High-Fat Diet-Induced Obesity Model

-

Animal Model: C57BL/6 mice.[8]

-